3-((3,4-Difluorophenyl)thio)propanal is an organic compound characterized by its molecular formula and a molecular weight of 202.22 g/mol. This compound features a propanal moiety attached to a thioether group, specifically linked to a 3,4-difluorophenyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical reactivity and potential biological activity, making it a compound of interest in various scientific fields.
The compound can be synthesized through specific chemical reactions involving 3,4-difluorothiophenol and appropriate aldehydes under controlled conditions. It is commercially available through various chemical suppliers, highlighting its relevance in research and industrial applications.
3-((3,4-Difluorophenyl)thio)propanal is classified as an organic thioether and aldehyde. Its structure allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis.
The synthesis of 3-((3,4-Difluorophenyl)thio)propanal typically involves:
In industrial settings, large-scale batch or continuous flow processes may be utilized to optimize production efficiency. These methods often incorporate automated reactors and advanced purification techniques to ensure high-quality output.
The molecular structure of 3-((3,4-Difluorophenyl)thio)propanal includes:
3-((3,4-Difluorophenyl)thio)propanal can undergo several chemical transformations:
The mechanism of action for 3-((3,4-Difluorophenyl)thio)propanal involves its interaction with specific molecular targets within biological systems. The difluorophenyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. The thioether linkage may stabilize these interactions, contributing to its biological effects.
The compound's unique structural features confer distinct chemical reactivity compared to similar compounds like 3-(3,4-difluorothiophenol), making it valuable in synthetic chemistry.
The synthetic emergence of 3-((3,4-Difluorophenyl)thio)propanal represents a strategic evolution in bioactive molecule design, combining fluorinated aromatic systems with aliphatic thioether-aldehyde motifs. Early medicinal chemistry work established that simple thioether aldehydes like methional (3-(methylthio)propanal) served as flavorants and metabolic intermediates, yet displayed limited therapeutic relevance [2] [6]. The intentional incorporation of ortho-difluorinated aryl groups marked a significant advancement, leveraging fluorine’s unique electronic effects to enhance target binding and pharmacokinetic properties. This compound class gained prominence in the 2010s alongside growing interest in fluorinated thioethers as kinase inhibitors and apoptosis inducers, exemplified by studies showing that fluorinated thiosemicarbazones could modulate mitochondrial apoptosis pathways in cancer cells [8].
Table 1: Historical Development of Key Thioether Aldehydes in Medicinal Chemistry
| Compound | Structural Features | Therapeutic Significance | Year Range |
|---|---|---|---|
| Methional | Aliphatic thioether | Flavorant/Strecker degradation product | Pre-2000 |
| 3,4-Difluorobenzylidene derivatives | Aryl-thioether with fluorine | Apoptosis induction in lung cancer (A549 cells) | 2010-2017 |
| 3-((3,4-Difluorophenyl)thio)propanal | Aliphatic thioether + difluoroaryl | Prototype for targeted protein degradation & kinase modulation | Post-2017 |
The molecular architecture of 3-((3,4-Difluorophenyl)thio)propanal merges three pharmacophoric elements: a difluorinated phenyl ring for enhanced binding affinity, a thioether linker for metabolic stability and conformational flexibility, and a terminal aldehyde serving as a synthetic handle for Schiff base formation or prodrug derivatization. This triad enables versatile interactions with biological targets, positioning it as a privileged scaffold in modern drug discovery [4] [5].
The strategic incorporation of fluorine atoms and thioether linkages in 3-((3,4-Difluorophenyl)thio)propanal is underpinned by robust physicochemical rationales:
Table 2: Comparative Advantages of Fluorinated Thioether Scaffolds
| Property | Fluorinated Thioether | Non-Fluorinated Analog | Biological Impact |
|---|---|---|---|
| Lipophilicity (LogP) | ~2.5–3.2 (optimal range) | ~1.8–2.4 | Enhanced membrane penetration |
| Metabolic Stability | t₁/₂ > 120 min (microsomes) | t₁/₂ < 60 min | Reduced hepatic clearance |
| Target Affinity | Kd = 10–100 nM (kinases) | Kd > 500 nM | Improved enzyme inhibition |
| Reactive Oxygen Modulation | Induces ROS in cancer cells | Minimal ROS effect | Pro-apoptotic activity |
Mechanistically, fluorinated thioethers like 3-((3,4-Difluorophenyl)thio)propanal amplify reactive oxygen species (ROS) generation in malignant cells, as corroborated by studies on fluorinated thiosemicarbazones. These compounds disrupt mitochondrial membrane potentials and activate caspase-3, triggering apoptosis even in chemoresistant phenotypes [8]. Additionally, the synergistic steric-electronic interplay between fluorine and sulfur enables selective inhibition of kinases possessing flexible P-loops, analogous to STK17B’s salt-bridge stabilization mechanism [1].
Despite its therapeutic potential, 3-((3,4-Difluorophenyl)thio)propanal faces several underexplored research domains:
Table 3: Key Knowledge Gaps and Research Priorities
| Research Domain | Current Challenge | Proposed Approach | Expected Impact |
|---|---|---|---|
| Target Specificity | Unknown off-target binding | Thermal proteome profiling + CETSA | Identify all cellular targets |
| In Vivo Stability | Aldehyde oxidation in plasma | Co-administration with aldehyde dehydrogenase inhibitors | Enhanced half-life |
| Structural Diversification | Limited SAR data | Synthesis of α,β-unsaturated analogs | Broaden activity spectrum |
| Combination Therapy | Synergy with standard-of-care | Screening with cisplatin/paclitaxel | Overcoming chemoresistance in NSCLC |
Future research must also address the scaffold’s versatility in bifunctional molecules. As a linker in PROTACs, its length (11.2 Å) and flexibility may facilitate ternary complex formation between target proteins and E3 ligases like cereblon, enabling the degradation of undruggable oncoproteins [4]. Concurrently, computational modeling efforts aim to predict optimal substitution patterns that balance reactivity and stability, positioning 3-((3,4-Difluorophenyl)thio)propanal as a cornerstone in next-generation anticancer agents.
Compounds Referenced in Article:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8